

AF488 Amine: A Technical Guide to Quantum Yield and Extinction Coefficient

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Compound of Interest

Compound Name: AF488 amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of **AF488 amine**, also known as Alexa Fluor™ 488 cadaverine. It details the methodologies for determining its fluorescence quantum yield and molar extinction coefficient, crucial parameters for quantitative fluorescence applications. This document is intended to serve as a valuable resource for researchers utilizing this versatile fluorophore in fields such as cell biology, immunology, and drug discovery.

Core Photophysical Properties of AF488 Amine

AF488 amine is a bright, water-soluble, and green-fluorescent dye ideally suited for excitation by the 488 nm laser line.^{[1][2]} Its fluorescence is notably stable over a broad pH range, from 4 to 10.^{[1][3]} The quantitative data for **AF488 amine** and its spectrally identical derivatives are summarized below.

Property	Value	Source
Excitation Maximum (λ_{ex})	493 - 495 nm	^{[1][2][3][4][5]}
Emission Maximum (λ_{em})	516 - 519 nm	^{[2][3][4][5]}
Molar Extinction Coefficient (ϵ)	71,800 - 73,000 M ⁻¹ cm ⁻¹	^{[1][2][3][4]}
Fluorescence Quantum Yield (Φ_f)	0.91 - 0.92	^{[3][4][6][7]}

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is fundamental for the quantitative application of any fluorophore. The following sections detail the standard experimental protocols for these measurements.

Determination of Fluorescence Quantum Yield (Φ_f)

The most common and reliable method for measuring the fluorescence quantum yield is the comparative method, which involves using a well-characterized fluorescent standard with a known quantum yield.^{[8][9]}

Principle: The method assumes that if a standard and a test sample have identical absorbance values at the same excitation wavelength, they are absorbing the same number of photons.^[8] Therefore, a simple ratio of their integrated fluorescence intensities provides the ratio of their quantum yields.

Detailed Protocol (Comparative Method):

- **Select a Standard:** Choose a reference standard with a known quantum yield and spectral properties that are reasonably close to AF488 (e.g., fluorescein in 0.01 M NaOH, which has a quantum yield of 0.92).^[6]
- **Prepare Stock Solutions:** Prepare stock solutions of both the **AF488 amine** and the reference standard in the same solvent. The solvent's refractive index (η) must be known.
- **Prepare Serial Dilutions:** Create a series of five or more dilutions for both the test sample and the standard. The concentrations should be dilute enough to ensure their absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
- **Measure Absorbance:** Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance at the chosen excitation wavelength (e.g., 488 nm).
- **Measure Fluorescence Emission:** Using a fluorescence spectrometer, record the fully corrected fluorescence emission spectrum for each dilution under identical instrument conditions (e.g., excitation wavelength, slit widths).

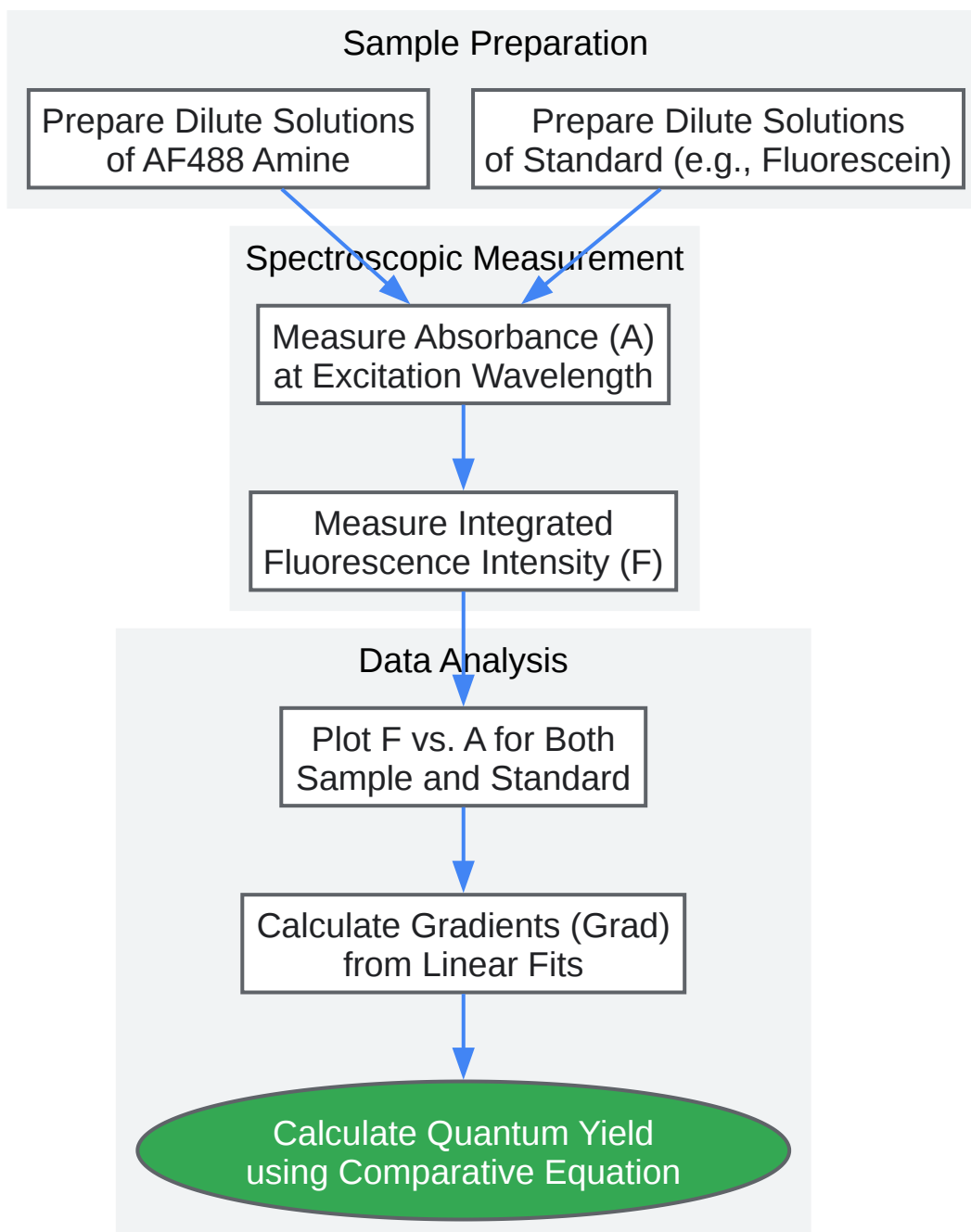
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.[8]
- Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.
- Calculate Gradients: Determine the gradient (slope, denoted as 'Grad') of the linear fit for both plots.[8]
- Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation[8]:

$$\Phi_X = \Phi_{ST} * (\text{Grad}_X / \text{Grad}_{ST}) * (\eta_{ST} / \eta_X)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- Grad_X and Grad_{ST} are the gradients for the test sample and standard, respectively.
- η_X and η_{ST} are the refractive indices of the solvents used for the sample and standard (if they are different).

Workflow for Quantum Yield Determination (Comparative Method)

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Caption: Workflow for determining fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The equation is:

$$A = \epsilon * c * l$$

Where:

- A is the absorbance (unitless).
- ϵ is the molar extinction coefficient (M⁻¹cm⁻¹).
- c is the concentration of the substance (M).
- l is the path length of the cuvette (typically 1 cm).

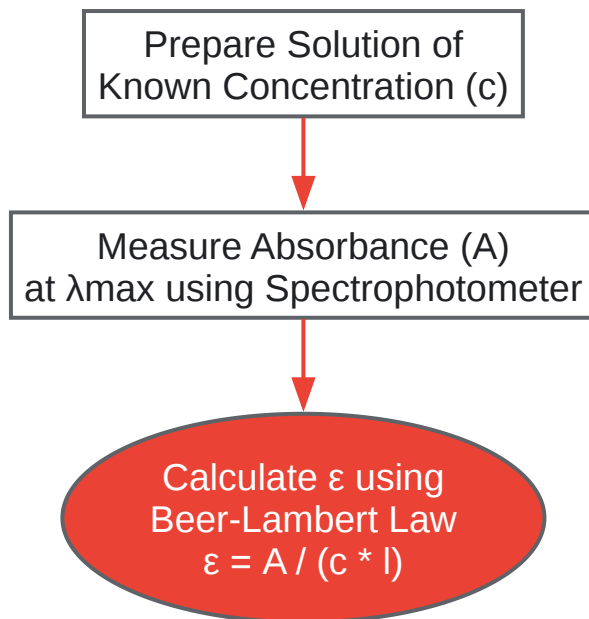
Detailed Protocol:

- Prepare a Stock Solution: Accurately prepare a stock solution of **AF488 amine** of a known concentration (c) in a suitable solvent (e.g., water, DMSO).[\[3\]](#)
- Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the solution.
- Identify A_{max}: Identify the wavelength of maximum absorbance (λ_{max}) from the spectrum and record the absorbance value (A) at this wavelength. For AF488, this is approximately 495 nm.[\[3\]](#)
- Calculate Extinction Coefficient: Rearrange the Beer-Lambert law to solve for ϵ :

$$\epsilon = A / (c * l)$$

Assuming a standard 1 cm path length cuvette, the calculation simplifies to $\epsilon = A / c$.

Workflow for Extinction Coefficient Determination



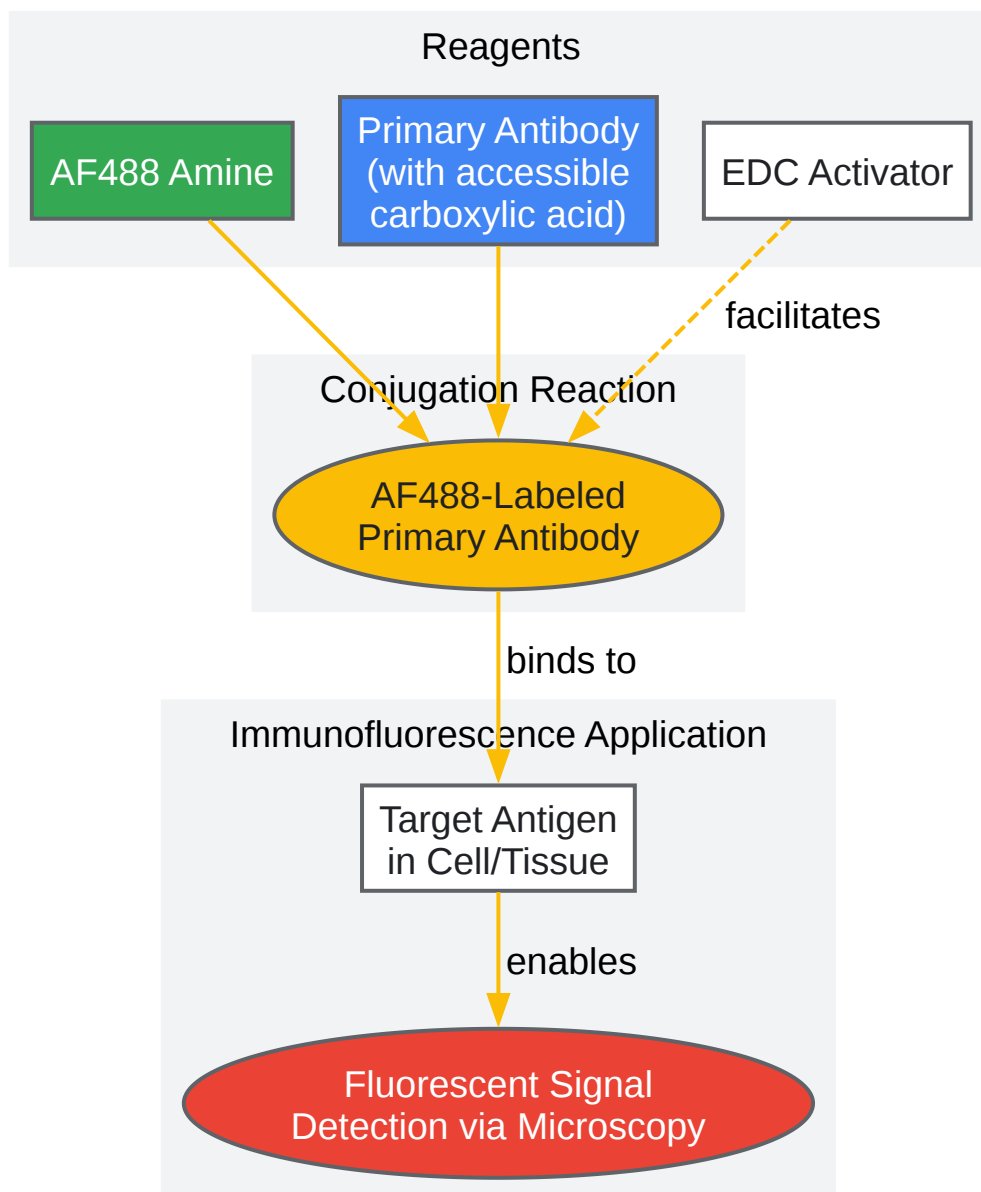
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Caption: Workflow for determining molar extinction coefficient.

Application: Biomolecule Labeling

AF488 cadaverine contains a primary amine, which serves as a versatile reactive handle.^[10] It can be used to label biomolecules containing carboxylic acids (in the presence of a coupling agent like EDC), aldehydes, or ketones.^{[1][2]} This makes it a valuable tool for creating fluorescent probes for various detection and imaging applications, such as immunofluorescence.

Application: Antibody Labeling for Immunofluorescence



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Caption: Logical flow of **AF488 amine** in a labeling application.

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